molecular formula C19H26O2 B12053422 4-Androstene-3,17-Dione (2,3,4-13C3)

4-Androstene-3,17-Dione (2,3,4-13C3)

Cat. No.: B12053422
M. Wt: 289.39 g/mol
InChI Key: AEMFNILZOJDQLW-FZIFMXJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Androstene-3,17-Dione (2,3,4-13C3) typically involves the hydrogenation of precursor compounds. One common method is the conversion of phytosterols into 4-Androstene-3,17-Dione using engineered Mycobacterium strains . This bioconversion process involves the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9α-hydroxylase to achieve the desired product .

Industrial Production Methods: Industrial production of 4-Androstene-3,17-Dione (2,3,4-13C3) often involves large-scale fermentation processes. For example, Mycobacterium neoaurum strains are engineered to enhance the yield of 4-Androstene-3,17-Dione by knocking out specific genes that interfere with the production process . This method allows for efficient production and purification of the compound on an industrial scale.

Comparison with Similar Compounds

Uniqueness: 4-Androstene-3,17-Dione (2,3,4-13C3) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways and enzyme kinetics. This feature distinguishes it from other similar compounds and enhances its value in scientific research .

Properties

Molecular Formula

C19H26O2

Molecular Weight

289.39 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1

InChI Key

AEMFNILZOJDQLW-FZIFMXJCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

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